6-Bromo-2-chloro-3-ethylquinoline

Catalog No.
S683807
CAS No.
409346-70-9
M.F
C11H9BrClN
M. Wt
270.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-2-chloro-3-ethylquinoline

CAS Number

409346-70-9

Product Name

6-Bromo-2-chloro-3-ethylquinoline

IUPAC Name

6-bromo-2-chloro-3-ethylquinoline

Molecular Formula

C11H9BrClN

Molecular Weight

270.55 g/mol

InChI

InChI=1S/C11H9BrClN/c1-2-7-5-8-6-9(12)3-4-10(8)14-11(7)13/h3-6H,2H2,1H3

InChI Key

RDBIGYMOEAEGJM-UHFFFAOYSA-N

SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1)Br)Cl

The exact mass of the compound 6-Bromo-2-chloro-3-ethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromo-2-chloro-3-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H9BrClN and a molecular weight of 270.55 g/mol. This compound features a quinoline core, which is characterized by a fused benzene and pyridine ring structure, and is substituted at the 6-position with a bromine atom and at the 2-position with a chlorine atom. The presence of an ethyl group at the 3-position further diversifies its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

  • Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles under suitable conditions.
  • Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific reagents and conditions are required.
  • Coupling Reactions: It can engage in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst, facilitating the formation of biaryl compounds .

The synthesis of 6-Bromo-2-chloro-3-ethylquinoline can be achieved through several methods:

  • Knorr Synthesis: This method involves the condensation of an appropriate aniline derivative with a β-keto ester, followed by cyclization to form the quinoline structure. The presence of bromine and chlorine substituents can be introduced at specific stages using reagents like phosphorus oxychloride.
  • Bromination and Chlorination: Starting from a suitable quinoline precursor, bromination can be performed using bromine or N-bromosuccinimide (NBS), while chlorination can be achieved using phosphorus oxychloride or thionyl chloride.
  • Reflux Techniques: The reaction mixture is often refluxed to facilitate the reaction between intermediates, followed by purification steps such as recrystallization or chromatography to isolate the final product .

6-Bromo-2-chloro-3-ethylquinoline has several potential applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
  • Chemical Biology: It functions as a molecular probe for studying biological interactions at the cellular level.
  • Industrial

Interaction studies involving 6-Bromo-2-chloro-3-ethylquinoline focus on its biochemical interactions within biological systems. Preliminary studies suggest that derivatives of this compound may interact with specific enzymes or receptors, influencing pathways related to inflammation or cancer progression. These interactions are critical for understanding its potential therapeutic roles and guiding future research into its biological efficacy .

Several compounds share structural similarities with 6-Bromo-2-chloro-3-ethylquinoline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
6-Bromo-2-chloro-4-methylquinolineC10H7BrClNMethyl group instead of ethyl; potential for different biological activity.
6-BromoquinolineC9H7BrNLacks chlorine; simpler structure may affect reactivity.
2-ChloroquinolineC9H6ClNNo bromine; serves as a baseline for comparison in reactivity studies.

The uniqueness of 6-Bromo-2-chloro-3-ethylquinoline lies in its combination of halogen substituents and an ethyl group, which may enhance its solubility and reactivity compared to its analogs, making it a valuable candidate for further research in medicinal chemistry and materials science .

XLogP3

4.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

6-Bromo-2-chloro-3-ethylquinoline

Dates

Last modified: 08-15-2023

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